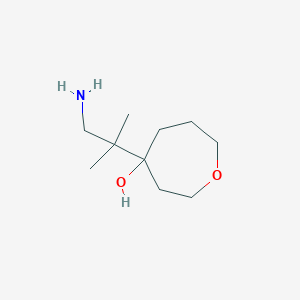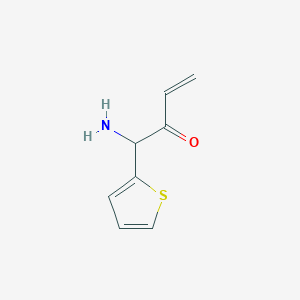
N-(pyridin-3-ylmethyl)-1H-imidazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-3-ylmethyl)-1H-imidazole-1-carboxamide is an organic compound that belongs to the class of imidazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and imidazole rings in its structure makes it a versatile molecule with unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-1H-imidazole-1-carboxamide typically involves the reaction of pyridine derivatives with imidazole carboxylic acid or its derivatives. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the pyridine and imidazole moieties . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(pyridin-3-ylmethyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or imidazole rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding amine.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-3-ylmethyl)-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Wirkmechanismus
The mechanism of action of N-(pyridin-3-ylmethyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(pyridin-2-ylmethyl)-1H-imidazole-1-carboxamide
- N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide
- 3-bromoimidazo[1,2-a]pyridine
Uniqueness
N-(pyridin-3-ylmethyl)-1H-imidazole-1-carboxamide is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards molecular targets. This positional isomerism can result in different biological activities and chemical reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
149047-35-8 |
|---|---|
Molekularformel |
C10H10N4O |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
N-(pyridin-3-ylmethyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C10H10N4O/c15-10(14-5-4-12-8-14)13-7-9-2-1-3-11-6-9/h1-6,8H,7H2,(H,13,15) |
InChI-Schlüssel |
GKFQLGQBXWDDIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CNC(=O)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol](/img/structure/B13159047.png)
![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13159049.png)
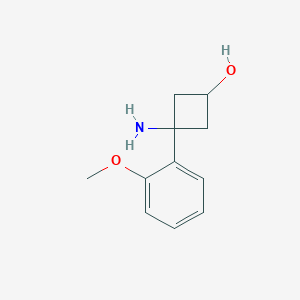
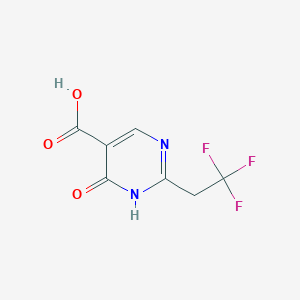
![[2,4'-Bipyrimidine]-5-carboxylic acid](/img/structure/B13159070.png)
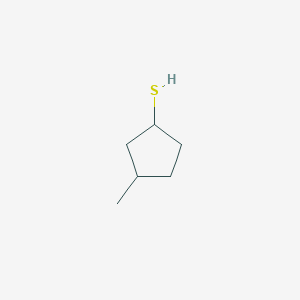
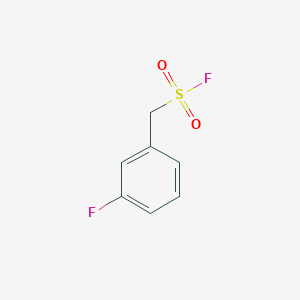
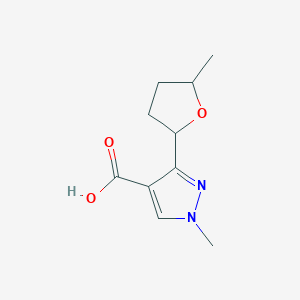
![3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B13159084.png)
![Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13159085.png)
